CID 78070656

Description

CID 78070656 is a compound registered in PubChem, a public chemical database.

- Structural identification: Typically involves GC-MS (as in Figure 1 of ) and NMR spectroscopy.

- Bioactivity profiling: Uses in vitro/in vivo assays for pharmacological or toxicological evaluation.

- Physicochemical properties: LogP, solubility, and molecular weight calculations (e.g., ESOL and SILICOS-IT models in and ) .

Properties

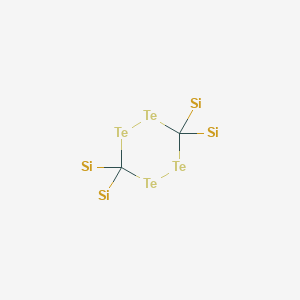

Molecular Formula |

C2Si4Te4 |

|---|---|

Molecular Weight |

646.8 g/mol |

InChI |

InChI=1S/C2Si4Te4/c3-1(4)7-9-2(5,6)10-8-1 |

InChI Key |

WOSZBZPUUXTDPR-UHFFFAOYSA-N |

Canonical SMILES |

C1([Te][Te]C([Te][Te]1)([Si])[Si])([Si])[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070656 involves multiple synthetic routes. One common method includes the use of multi-branched chain high carbonic acid. The synthesis process typically involves several steps, including Friedel-Craft reactions, amidation, reduction, and protection reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78070656 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CID 78070656 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78070656 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework

- Descriptor-based similarity : Compounds are compared using molecular descriptors (e.g., molecular weight, polar surface area, LogP) and machine learning models (e.g., Table 8 in ) .

- Structural analogs : Tools like PubChem’s "Similar Compounds" feature match Tanimoto coefficients or substructure alignments.

- Functional overlap : Shared biological targets or pathways (e.g., tubocurarine analogs in ) .

Hypothetical Data Table

(Illustrative example based on and )

Key Findings from Analogous Studies

- Toxicity profiles : Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxicity via ion channel modulation .

- Synthetic utility : Boronic acid derivatives (e.g., CID 53216313) are critical in Suzuki-Miyoupling reactions .

- Pharmacokinetics : LogP and TPSA values (as in ) predict blood-brain barrier penetration and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.